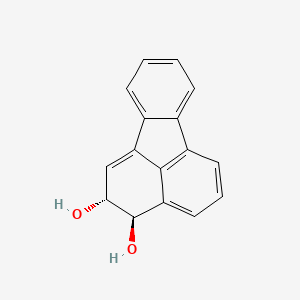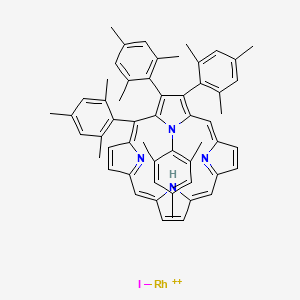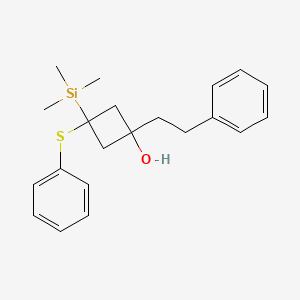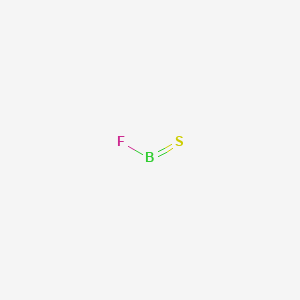
Boron monofluoride monosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron monofluoride monosulfide is a chemical compound with the formula BFS. It consists of one boron atom, one fluorine atom, and one sulfur atom. This compound is known for its unique bonding structure and properties, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boron monofluoride monosulfide can be synthesized through several methods. One common method involves the reaction of boron trifluoride with sulfur at high temperatures. The reaction typically takes place in a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to maintain the necessary reaction conditions. The process may include the use of high-temperature furnaces and controlled atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Boron monofluoride monosulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique bonding structure and the presence of both fluorine and sulfur atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce boron oxides and sulfur fluorides, while reduction reactions may yield boron hydrides and sulfur compounds.
Aplicaciones Científicas De Investigación
Boron monofluoride monosulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has potential applications in drug development and as a diagnostic tool. In industry, this compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of boron monofluoride monosulfide involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound’s unique bonding structure allows it to participate in a variety of reactions, influencing the behavior of other molecules and compounds.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to boron monofluoride monosulfide include boron monofluoride, boron monosulfide, and other boron-containing compounds with similar bonding structures.
Uniqueness: this compound is unique due to its combination of boron, fluorine, and sulfur atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
83995-89-5 |
|---|---|
Fórmula molecular |
BFS |
Peso molecular |
61.88 g/mol |
Nombre IUPAC |
fluoro(sulfanylidene)borane |
InChI |
InChI=1S/BFS/c2-1-3 |
Clave InChI |
HROJFLCHHDFXGY-UHFFFAOYSA-N |
SMILES canónico |
B(=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
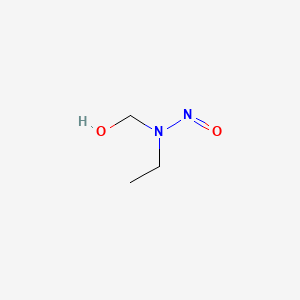
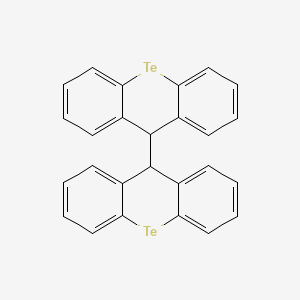

![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
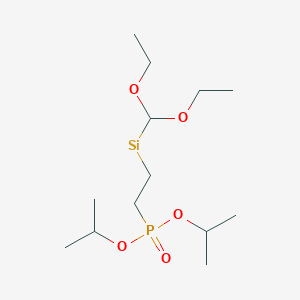
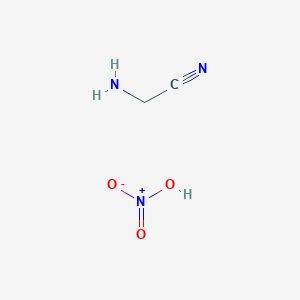
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

